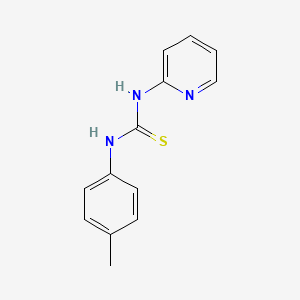
1-(4-Methylphenyl)-3-pyridin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a pyridine ring and a 4-methylphenyl group. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Synthetic Route:
- Dissolve 4-methylphenyl isothiocyanate in ethanol.
- Add 2-aminopyridine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction:
- Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
- This reaction typically targets the pyridine ring or the thiourea group.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
- Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products:
- Oxidation products include sulfonyl derivatives.
- Reduction products may include amines or reduced thiourea derivatives.
- Substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-pyridin-2-ylthiourea has several applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry.
- Serves as a precursor for the synthesis of other heterocyclic compounds.
Biology:
- Exhibits antimicrobial and antifungal properties.
- Investigated for its potential as an enzyme inhibitor.
Medicine:
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring and 4-methylphenyl group contribute to the compound’s overall stability and reactivity.
Molecular Targets:
- Enzymes such as proteases and kinases.
- Receptors involved in cell signaling pathways.
Pathways Involved:
- Inhibition of enzyme activity leading to disruption of metabolic pathways.
- Modulation of cell signaling pathways affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-phenylthiourea
- 1-(4-Methylphenyl)-3-pyridin-4-ylthiourea
- 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea
Uniqueness:
- The presence of both a pyridine ring and a 4-methylphenyl group provides unique chemical and biological properties.
- Enhanced binding affinity to molecular targets due to the specific arrangement of functional groups.
- Versatility in undergoing various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
PJFSGFRBLPNHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-bromophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone](/img/structure/B10885799.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol](/img/structure/B10885809.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
![2,6-Dimethoxy-4-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10885863.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane](/img/structure/B10885867.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885869.png)
![3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B10885872.png)
